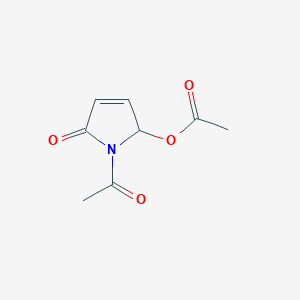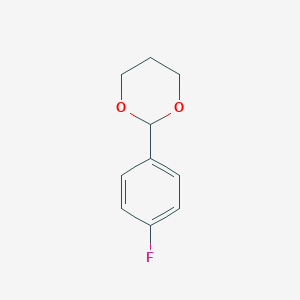
2-(4-Fluorophenyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-1,3-dioxane, also known as 4'-fluoro-3,4-methylenedioxyphenyl-2-propanone, is a chemical compound that belongs to the class of phenylpropanoids. This compound has gained significant interest in scientific research due to its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-1,3-dioxane is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-(4-Fluorophenyl)-1,3-dioxane in lab experiments include its high potency, low toxicity, and relatively simple synthesis method. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 2-(4-Fluorophenyl)-1,3-dioxane. These include further studies on its mechanism of action, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in animal models of various diseases. In addition, there is a need for more research on the safety and toxicity of this compound, as well as its potential for drug-drug interactions.
合成方法
The synthesis of 2-(4-Fluorophenyl)-1,3-dioxane involves the reaction of 4-fluorobenzaldehyde with glyoxal in the presence of a base catalyst. The resulting product is then reduced using sodium borohydride to obtain this compound.
科学研究应用
2-(4-Fluorophenyl)-1,3-dioxane has been studied for its potential therapeutic applications in treating various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
| 185246-53-1 | |
分子式 |
C10H11FO2 |
分子量 |
182.19 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
InChI 键 |
WCVRMVICELFYCB-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=C(C=C2)F |
规范 SMILES |
C1COC(OC1)C2=CC=C(C=C2)F |
同义词 |
1,3-Dioxane,2-(4-fluorophenyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


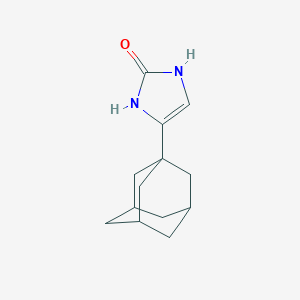
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)



![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
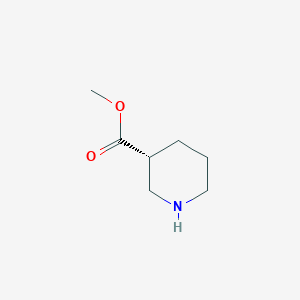
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
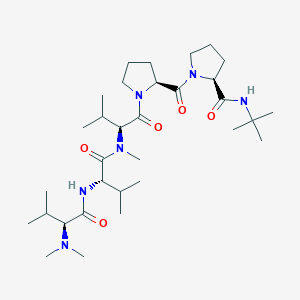

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

